molecular formula C11H9F3O2 B1421215 2-Methyl-5-(trifluoromethyl)cinnamic acid CAS No. 1017778-08-3

2-Methyl-5-(trifluoromethyl)cinnamic acid

Cat. No.: B1421215
CAS No.: 1017778-08-3
M. Wt: 230.18 g/mol
InChI Key: FJMNLFRMBNXMRQ-HWKANZROSA-N
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Description

2-Methyl-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol . It is a derivative of cinnamic acid, characterized by the presence of a methyl group at the second position and a trifluoromethyl group at the fifth position on the phenyl ring. This compound is known for its solid crystalline form and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)cinnamic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the condensation reaction in the presence of organic solvents such as methyl alcohol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous-flow microreactors, which offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted cinnamic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)cinnamic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interact with the ergosterol present in the fungal plasmatic membrane and the cell wall . This interaction disrupts the integrity of the membrane, leading to cell death. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-5-(trifluoromethyl)cinnamic acid include:

Uniqueness

This compound is unique due to the presence of both a methyl group and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMNLFRMBNXMRQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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